

Application Notes and Protocols for Developing a Research Plan Using SR-29065

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing a research plan utilizing **SR-29065**, a selective REV-ERB α agonist. This document includes a summary of its biological activity, detailed protocols for key in vitro and in vivo experiments, and visualizations to aid in experimental design and understanding of its mechanism of action.

Introduction

SR-29065 is a potent and selective synthetic agonist for the nuclear receptor REV-ERBα. REV-ERBα is a critical component of the circadian clock machinery and a transcriptional repressor that plays a significant role in regulating gene expression involved in metabolism and inflammation. By binding to REV-ERBα, SR-29065 enhances the recruitment of the nuclear receptor corepressor (NCoR), leading to the repression of REV-ERBα target genes. A key area of investigation for SR-29065 is in the field of autoimmune diseases, particularly those involving T helper 17 (Th17) cells, such as multiple sclerosis.[1][2][3]

Data Presentation

The following tables summarize the quantitative data available for **SR-29065**, providing a basis for dose selection and experimental design.

Table 1: In Vitro Activity of SR-29065



Parameter	Value	Description
EC50 for REV-ERBα	110 nM	The concentration of SR- 29065 that gives half-maximal response in a REV-ERBα activity assay.
Selectivity	Selective for REV-ERBα	No significant affinity for REV- ERBβ has been reported.
CYP450 Inhibition	Minimal (<30% at 10 μM)	Low potential for drug-drug interactions mediated by key cytochrome P450 enzymes (CYP3A4, 2D6, 1A2, and 2C9).

Table 2: In Vivo Pharmacokinetics of SR-29065 in Mice

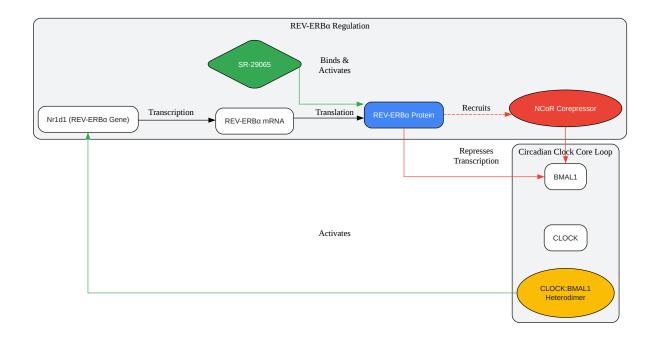
Parameter	Value	Route of Administration
Dose	50 mg/kg	Intraperitoneal (i.p.)
Cmax	12.2 μΜ	Maximum plasma concentration.
Time to Cmax (t)	2 hours	Time to reach maximum plasma concentration.
Plasma Concentration at 12h (C12h)	~0.8 μM	Plasma concentration 12 hours post-administration.
Murine Liver Microsome Stability	32 minutes	A measure of metabolic stability in mouse liver microsomes.
Human Liver Microsome Stability	76 minutes	A measure of metabolic stability in human liver microsomes.



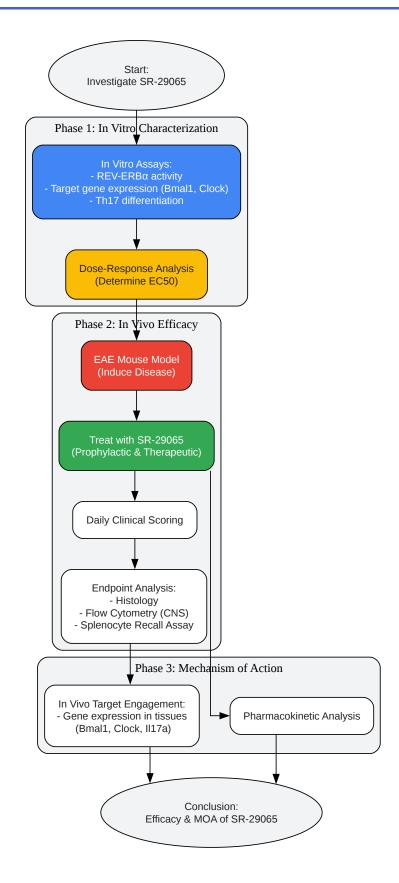
Signaling Pathway

SR-29065 acts by modulating the REV-ERB α signaling pathway, which is a key component of the mammalian circadian clock.









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